2-[(Benzylamino)methyl]-3-methylaniline
Description
2-[(Benzylamino)methyl]-3-methylaniline is an aromatic amine derivative featuring a benzylamino-methyl substituent at the 2-position and a methyl group at the 3-position of the aniline ring. This compound belongs to a class of functionalized anilines with applications in pharmaceutical intermediates, agrochemicals, and ligand synthesis.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-3-methylaniline |
InChI |
InChI=1S/C15H18N2/c1-12-6-5-9-15(16)14(12)11-17-10-13-7-3-2-4-8-13/h2-9,17H,10-11,16H2,1H3 |
InChI Key |
KBAHPHBPTHLQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methyl]-3-methylaniline typically involves the reaction of 3-methylaniline with benzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-[(Benzylamino)methyl]-3-methylaniline may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methyl]-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The benzylamino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[(Benzylamino)methyl]-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Electronic Effects
- Substituent Position: The placement of the benzylamino-methyl group at the 2-position (vs. This contrasts with 3-chloro-2-methylaniline, where the electron-withdrawing chloro group deactivates the ring .
- Amino Group Variation: The benzylamino group in the target compound provides a bulky, electron-rich moiety, whereas the dimethylamino group in ’s analog offers enhanced solubility and reduced steric bulk. The lack of reactivity in N-benzyl-2-methylaniline () underscores how additional methyl groups (e.g., at the 3-position in the target compound) may further modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
